N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a benzothiazole moiety, and a dihydropyrimidine core
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiazole moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Synthesis of the dihydropyrimidine core: This involves the Biginelli reaction, where urea, an aldehyde, and a β-keto ester are reacted under acidic conditions.
Coupling reactions: The final step involves coupling the benzothiazole moiety with the dihydropyrimidine core through a series of nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to proteins and enzymes, potentially inhibiting their activity . The dihydropyrimidine core can interact with nucleic acids, affecting DNA and RNA synthesis . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and dihydropyrimidine analogs. For example:
Benzothiazole derivatives: Compounds like 1,3-benzothiazole and its derivatives are known for their antimicrobial and anticancer properties.
Dihydropyrimidine analogs: Compounds such as dihydropyrimidinones are explored for their cardiovascular and anticancer activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c1-13-4-9-17-18(10-13)34-22(26-17)27-19(29)12-33-23-24-11-16(21(31)28(23)2)20(30)25-14-5-7-15(32-3)8-6-14/h4-11H,12H2,1-3H3,(H,25,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGPUDZJPYLMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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